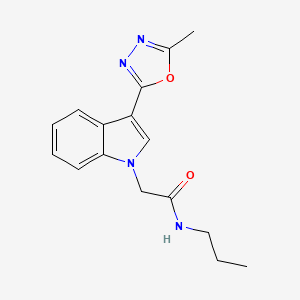
2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide is a novel derivative that combines the biological properties of indole and oxadiazole moieties. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H16N4O2, with a molecular weight of approximately 252.29 g/mol. The structure features an indole ring substituted with a 5-methyl-1,3,4-oxadiazole group and a propylacetamide side chain.
The primary mechanism of action for this compound appears to involve the inhibition of the NF-κB signaling pathway. This pathway is crucial in regulating immune response and inflammation. By inhibiting NF-κB activation, the compound can potentially reduce the transcription of pro-inflammatory cytokines, leading to antiproliferative effects in various cell lines .
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism involves disrupting bacterial cell wall synthesis and influencing gene expression related to biofilm formation .
Cytotoxicity Studies
Cytotoxicity assays have indicated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example, in vitro studies revealed that at specific concentrations (e.g., 100 µM), it effectively reduced viability in cancerous cells without significantly affecting normal fibroblast cells (L929) over similar exposure times .
| Compound | Cell Line | Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |
|---|---|---|---|---|
| This compound | A549 (lung cancer) | 100 | 68 | 70 |
| HepG2 (liver cancer) | 100 | 75 | 78 | |
| L929 (normal) | 100 | 92 | 90 |
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects by modulating cytokine production. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a dual role in both antimicrobial and immunomodulatory activities.
Case Studies
A notable case study involved a series of synthesized oxadiazole derivatives tested for their biological activities. Among these, the compound demonstrated high efficacy against resistant bacterial strains while showing minimal cytotoxicity in normal human keratinocytes. This underscores its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .
Propiedades
IUPAC Name |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-8-17-15(21)10-20-9-13(16-19-18-11(2)22-16)12-6-4-5-7-14(12)20/h4-7,9H,3,8,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVRUQIKJRRWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














